molecular formula C13H25NO2 B13514424 Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate

Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate

Cat. No.: B13514424
M. Wt: 227.34 g/mol
InChI Key: UDUOCOZHIUVYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring substituted with an amino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often starting from a linear precursor.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the cyclohexyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the cyclization, alkylation, amination, and esterification reactions.

    Purification: The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Binding to Receptors: The amino group can form hydrogen bonds with receptor sites, leading to activation or inhibition of biological pathways.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate can be compared with similar compounds such as:

    4-tert-Butylcyclohexyl acetate: Similar structure but lacks the amino group, leading to different chemical properties and applications.

    2-tert-Butylcyclohexyl acetate: Another similar compound with variations in the position of the tert-butyl group, affecting its reactivity and uses.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

methyl 2-(1-amino-4-tert-butylcyclohexyl)acetate

InChI

InChI=1S/C13H25NO2/c1-12(2,3)10-5-7-13(14,8-6-10)9-11(15)16-4/h10H,5-9,14H2,1-4H3

InChI Key

UDUOCOZHIUVYJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(CC(=O)OC)N

Origin of Product

United States

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